
2'-Deoxyguanosine 3',5'-Dibutanoate
説明
[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base attached to a butanoate ester
特性
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O6/c1-3-5-13(24)27-8-11-10(29-14(25)6-4-2)7-12(28-11)23-9-20-15-16(23)21-18(19)22-17(15)26/h9-12H,3-8H2,1-2H3,(H3,19,21,22,26)/t10-,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYJOTXTRCUHCM-QJPTWQEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000868 | |
Record name | 9-(3,5-Di-O-butanoyl-2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79971-08-7 | |
Record name | Guanosine, 2'-deoxy-, 3',5'-dibutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079971087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(3,5-Di-O-butanoyl-2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with glycine, followed by cyclization and oxidation steps.
Attachment of the Sugar Moiety: The purine base is then coupled with a protected ribose derivative under acidic conditions to form the nucleoside.
Esterification: The nucleoside is esterified with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the purine base, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted purine derivatives and modified nucleosides, which can have different biological activities.
科学的研究の応用
[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Industry: It is used in the development of pharmaceuticals and diagnostic agents.
作用機序
The mechanism of action of [(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate involves its incorporation into nucleic acids, where it can inhibit the activity of enzymes such as DNA polymerase and reverse transcriptase. This inhibition prevents the replication of viral and cancerous cells, leading to their death.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Tenofovir: An antiviral drug with a similar mechanism of action.
Acyclovir: Another antiviral drug that targets viral DNA polymerase.
Uniqueness
[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate is unique due to its specific ester linkage, which can influence its pharmacokinetics and pharmacodynamics. This structural feature may enhance its stability and bioavailability compared to other nucleoside analogs.
生物活性
2'-Deoxyguanosine 3',5'-dibutanoate (DGB) is a nucleoside analog characterized by its unique structure, which includes a purine base linked to butanoate esters. This compound has garnered attention for its potential applications in biological research and medicine, particularly in the context of cancer treatment and viral infections. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Synthesis
DGB is synthesized through a multi-step process that involves:
- Formation of the Purine Base : The purine base is synthesized from formamide and glycine, followed by cyclization and oxidation.
- Attachment of the Sugar Moiety : The purine base is coupled with a protected ribose derivative.
- Esterification : The nucleoside is esterified with butanoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) to obtain the final product .
The primary mechanism of action for DGB involves its incorporation into nucleic acids, where it inhibits key enzymes such as:
- DNA Polymerase : Prevents DNA replication.
- Reverse Transcriptase : Inhibits viral replication in retroviruses .
These inhibitory actions lead to the death of rapidly dividing cells, making DGB a candidate for cancer therapy.
Cytotoxicity
DGB exhibits significant cytotoxic effects against various cell lines. Studies have shown that it induces apoptosis in cancer cells through mechanisms that involve:
- Accumulation of deoxyguanosine triphosphate (dGTP) and guanosine triphosphate (GTP), leading to cellular stress and growth inhibition .
Case Studies
- Lymphoid Cell Lines : Research indicates that DGB's toxicity is enhanced in the presence of purine nucleoside phosphorylase inhibitors, leading to increased levels of dGTP and GTP in T lymphoblasts .
- Tumor Cells : In vitro studies demonstrate that DGB effectively reduces cell viability in several tumor cell lines, suggesting its potential as an anticancer agent .
Research Findings
Recent studies have explored the following aspects of DGB's biological activity:
Pharmacokinetics
DGB's pharmacokinetic profile suggests favorable absorption and distribution properties due to its esterified structure, which may enhance its bioavailability compared to other nucleoside analogs .
Q & A
Q. Table 1: Yields of 2'-Deoxyguanosine Derivatives Under Optimized Conditions
Derivative | Reagents | Conditions | Yield |
---|---|---|---|
6-Chloro-2'-deoxyguanosine | POCl₃/BTEA-Cl/MeCN | Reflux, 6h | 85–90% |
2-Amino-6-chloropurine | POCl₃/DMA | 60°C, 4h | 70–75% |
Alternative enzymatic methods using engineered purine nucleoside phosphorylase (PNP) can bypass harsh chemical conditions. For example, PNP variants catalyze transglycosylation between guanine and deoxyribose donors, achieving >80% conversion .
Basic Question: Which analytical techniques are critical for characterizing 2'-deoxyguanosine derivatives?
Methodological Answer:
- IR-UV Double Resonance Spectroscopy : Resolves hydration structures by detecting hydrogen-bonding patterns in the nucleobase and sugar moieties .
- ESR/ENDOR Spectroscopy : Identifies free radicals (e.g., at N1 or C8 positions) in X-irradiated samples, critical for studying oxidative damage .
- HPLC with C18 Columns : Quantifies purity using mobile phases like acetonitrile/water (5:95) at 1 mL/min flow rate. Retention times: guanine (5.9 min), 2'-deoxyguanosine (16.2 min) .
- GC-MS : Detects trimethylsilyl (TMS)-derivatized compounds, with fragmentation patterns confirming molecular structure .
Basic Question: What enzymatic pathways regulate 2'-deoxyguanosine metabolism, and how are they studied?
Methodological Answer:
2'-Deoxyguanosine is metabolized via:
Deoxyguanosine Kinase : Phosphorylates deoxyguanosine to dGMP (Km ≈ 5–10 µM) .
Purine Nucleoside Phosphorylase (PNP) : Cleaves the glycosidic bond, producing guanine and deoxyribose-1-phosphate (Ki ≈ 0.2 mM) .
Q. Table 2: Key Enzymes in Deoxyguanosine Metabolism
Enzyme | Reaction | Inhibitors |
---|---|---|
Deoxyguanosine Kinase | dG → dGMP | dGTP (feedback inhibitor) |
PNP | dG → Guanine + dRibose-1-P | Forodesine (transition-state analog) |
Q. Experimental Approaches :
- Kinetic assays : Monitor NADH oxidation coupled to ATP consumption.
- Knockout models : PNP-deficient cells accumulate dGTP, leading to mitochondrial toxicity .
Advanced Question: How do 2'-deoxyguanosine analogs inhibit human telomerase, and what experimental models validate their selectivity?
Methodological Answer:
Analogs like 6-thio-2'-deoxyguanosine triphosphate (T-dGTP) inhibit telomerase by:
Q. Validation Methods :
- Telomerase Repeat Amplification Protocol (TRAP) : Measures primer extension inhibition in cancer cell lysates.
- Stereoselectivity assays : D-Carbocyclic-dGTP (IC₅₀ = 3 µM) shows 10-fold higher potency than L-enantiomers .
Advanced Question: How does 2'-deoxyguanosine participate in DNA cross-linking, and what structural insights explain its specificity?
Methodological Answer:
Natural products like FR900482 alkylate the N2 exocyclic amine of 2'-deoxyguanosine at 5′CpG3′ sites. Key evidence includes:
- Footprinting analysis : Cross-links synthetic duplexes at CpG steps .
- Base substitution : Replacing dG with 2'-deoxyinosine (lacking N2) abolishes cross-linking, confirming N2’s role .
Q. Structural Tools :
- Alkaline agarose gel electrophoresis : Visualizes cross-linked plasmid DNA (e.g., pBR322).
- ²²P-labeled oligonucleotides : Pinpoints cross-link sites via gel shift assays .
Advanced Question: What methodologies identify dysregulated 2'-deoxyguanosine metabolism in purine nucleoside phosphorylase (PNP) deficiency?
Methodological Answer:
PNP deficiency elevates dGTP levels, detected via:
Q. Therapeutic Strategies :
- Enzyme replacement therapy : PEGylated PNP reduces dGTP by 80% in murine models.
- Gene editing : CRISPR-Cas9 corrects PNP mutations in patient-derived iPSCs .
Advanced Question: How can enzymatic synthesis of 2'-deoxyguanosine be optimized for scale-up?
Methodological Answer:
Directed evolution of PNP :
- Saturation mutagenesis : Targets residues near the active site (e.g., Asp204, His257) to enhance substrate affinity .
- High-throughput screening : Uses 96-well plates with colorimetric guanine detection (λ = 550 nm).
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。